![molecular formula C7H10N4O4 B1306273 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid CAS No. 436811-13-1](/img/structure/B1306273.png)
2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid
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Description
The compound 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure and substituents of this compound suggest potential reactivity and biological relevance, although the provided papers do not directly discuss this exact compound .
Synthesis Analysis
The synthesis of related imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For instance, β-imidazolyl-4(5)-propanoic acid, a related compound, was synthesized and used as a catalyst in the polymerization of 5′-desoxyribonucleotides, indicating the potential for this class of compounds to participate in catalytic processes . Another synthetic route described the formation of N-{5-oxo-2-thioxo(2,5-dithioxo)hexahydroimidazo-[4,5-d]imidazol-1(2H)-yl}formamides through a tandem N-formylation and ring-contraction reaction, showcasing the complexity and versatility of reactions involving imidazole rings .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical reactivity and biological activity. The presence of multiple nitrogen atoms within the ring structure can lead to various bonding patterns and electronic configurations, which can be exploited in different chemical reactions. The papers provided do not offer detailed molecular structure analysis of 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid, but they do highlight the importance of the imidazole ring in the molecular architecture of related compounds .
Chemical Reactions Analysis
Imidazole derivatives are known to participate in a range of chemical reactions. The β-imidazolyl-4(5)-propanoic acid was specifically found to catalyze the formation of 3′-5′ internucleotide diester bonds, demonstrating its role in facilitating bond formation between nucleotides . The synthesis of other imidazole derivatives also involves various chemical reactions, including N-formylation and ring-contraction, which are indicative of the reactivity of the imidazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms and other functional groups can affect properties such as solubility, melting point, and reactivity. The papers provided do not detail the physical and chemical properties of 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid, but they do suggest that related compounds exhibit significant biological activities, such as antioxidant and antimicrobial properties, which are often related to their chemical structure .
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c1-2(5(12)13)11-4-3(9-7(11)15)8-6(14)10-4/h2-4H,1H3,(H,9,15)(H,12,13)(H2,8,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTILMVAHPIJRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2C(NC(=O)N2)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389852 |
Source
|
Record name | 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid | |
CAS RN |
436811-13-1 |
Source
|
Record name | 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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